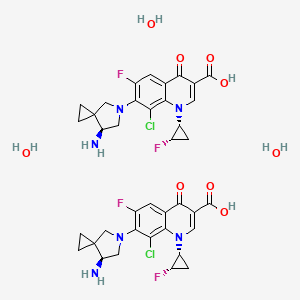
(+)-Biotin-PEG3-NHS Ester
Übersicht
Beschreibung
(+)-Biotin-PEG3-NHS Ester is a compound that combines biotin, polyethylene glycol (PEG), and N-hydroxysuccinimide (NHS) ester. Biotin is a vitamin that is essential for various metabolic processes, while PEG is a polymer that enhances the solubility and stability of the compound. NHS ester is a reactive group that facilitates the conjugation of biotin to other molecules, such as proteins or peptides. This compound is widely used in bioconjugation and labeling applications due to its ability to form stable amide bonds with primary amines.
Vorbereitungsmethoden
The synthesis of (+)-Biotin-PEG3-NHS Ester involves several steps:
Synthesis of Biotin-PEG3: Biotin is first reacted with PEG3, which is a short chain of three ethylene glycol units. This reaction typically involves the use of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to activate the carboxyl group of biotin and facilitate its reaction with the hydroxyl group of PEG3.
Activation with NHS: The resulting Biotin-PEG3 is then reacted with NHS and a coupling agent, such as N,N’-disuccinimidyl carbonate (DSC), to form the NHS ester. This reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF), under mild conditions to prevent the hydrolysis of the NHS ester.
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
(+)-Biotin-PEG3-NHS Ester undergoes several types of chemical reactions:
Hydrolysis: In aqueous solutions, the NHS ester group can hydrolyze to form the corresponding carboxylic acid and N-hydroxysuccinimide. This reaction is accelerated under basic conditions.
Amide Bond Formation: The primary reaction of this compound is with primary amines to form stable amide bonds. This reaction is commonly used in bioconjugation to attach biotin to proteins, peptides, or other molecules containing primary amines.
Transesterification: Under certain conditions, the NHS ester can undergo transesterification reactions with alcohols to form new esters.
Common reagents used in these reactions include primary amines, alcohols, and bases such as sodium hydroxide. The major products formed from these reactions are biotinylated molecules, which are used in various biochemical applications.
Wissenschaftliche Forschungsanwendungen
(+)-Biotin-PEG3-NHS Ester has numerous applications in scientific research:
Bioconjugation: It is widely used to label proteins, peptides, and other biomolecules with biotin. This allows for the detection, purification, and immobilization of these molecules using streptavidin or avidin-based systems.
Drug Delivery: The PEG moiety enhances the solubility and stability of biotinylated drugs, improving their pharmacokinetic properties and reducing immunogenicity.
Diagnostics: Biotinylated molecules are used in various diagnostic assays, such as enzyme-linked immunosorbent assays (ELISAs) and Western blotting, to detect specific proteins or nucleic acids.
Cell Biology: Biotin-PEG3-NHS Ester is used to label cell surface proteins, enabling the study of protein-protein interactions, receptor-ligand binding, and cell signaling pathways.
Wirkmechanismus
The primary mechanism of action of (+)-Biotin-PEG3-NHS Ester involves the formation of stable amide bonds with primary amines. The NHS ester group reacts with the amine group to form an amide bond, releasing N-hydroxysuccinimide as a byproduct. This reaction is highly specific and efficient, making it ideal for bioconjugation applications. The biotin moiety then interacts with streptavidin or avidin, forming a strong non-covalent bond that is used for detection, purification, and immobilization of biotinylated molecules.
Vergleich Mit ähnlichen Verbindungen
(+)-Biotin-PEG3-NHS Ester is unique due to its combination of biotin, PEG, and NHS ester. Similar compounds include:
Biotin-NHS Ester: Lacks the PEG moiety, resulting in lower solubility and stability.
Biotin-PEG2-NHS Ester: Contains a shorter PEG chain, which may affect the solubility and flexibility of the biotinylated molecule.
Biotin-PEG4-NHS Ester: Contains a longer PEG chain, which may enhance solubility but could also increase steric hindrance in certain applications.
The presence of the PEG3 moiety in this compound provides an optimal balance between solubility, stability, and flexibility, making it a versatile tool for various biochemical applications.
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N4O9S/c28-18(4-2-1-3-17-22-16(15-37-17)25-23(32)26-22)24-8-10-34-12-14-35-13-11-33-9-7-21(31)36-27-19(29)5-6-20(27)30/h16-17,22H,1-15H2,(H,24,28)(H2,25,26,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAUJZJSFIYGMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N4O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2E)-4-hydroxy-3,7-dimethylocta-2,6-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B7949510.png)
![1-(tert-Butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B7949511.png)





![Carbamic acid, N-[3-[2-(3-aminopropoxy)ethoxy]propyl]-, 1,1-dimethylethyl ester](/img/structure/B7949555.png)




